aStAx-35R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

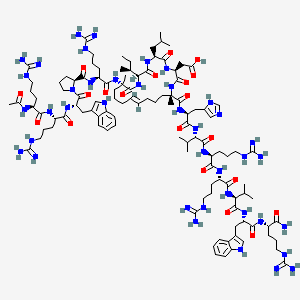

Molecular Formula |

C111H178N40O20 |

|---|---|

Molecular Weight |

2392.9 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid |

InChI |

InChI=1S/C111H178N40O20/c1-12-62(8)86-100(168)142-77(50-59(2)3)92(160)141-80(54-83(153)154)96(164)150-110(10,41-21-15-13-14-16-22-42-111(11,103(171)148-86)149-95(163)76(39-28-48-131-109(123)124)139-97(165)82-40-29-49-151(82)101(169)81(52-65-56-133-70-33-20-18-31-68(65)70)144-90(158)73(36-25-45-128-106(117)118)137-88(156)72(135-63(9)152)35-24-44-127-105(115)116)102(170)145-79(53-66-57-125-58-134-66)94(162)147-84(60(4)5)98(166)140-74(37-26-46-129-107(119)120)89(157)138-75(38-27-47-130-108(121)122)91(159)146-85(61(6)7)99(167)143-78(51-64-55-132-69-32-19-17-30-67(64)69)93(161)136-71(87(112)155)34-23-43-126-104(113)114/h13-14,17-20,30-33,55-62,71-82,84-86,132-133H,12,15-16,21-29,34-54H2,1-11H3,(H2,112,155)(H,125,134)(H,135,152)(H,136,161)(H,137,156)(H,138,157)(H,139,165)(H,140,166)(H,141,160)(H,142,168)(H,143,167)(H,144,158)(H,145,170)(H,146,159)(H,147,162)(H,148,171)(H,149,163)(H,150,164)(H,153,154)(H4,113,114,126)(H4,115,116,127)(H4,117,118,128)(H4,119,120,129)(H4,121,122,130)(H4,123,124,131)/b14-13+/t62-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,110-,111-/m0/s1 |

InChI Key |

BTMNVNJATGXPJV-RQJMDJBWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C)(C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C)(C)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Astaxanthin

Disclaimer: The compound "aStAx-35R" did not yield specific results in scientific literature. This guide focuses on Astaxanthin , a well-researched compound, assuming "this compound" may have been a typographical error. The "35R" could potentially refer to the (3R, 3'R) stereoisomer of Astaxanthin, which is one of its naturally occurring forms.[1][2]

This technical guide provides a comprehensive overview of the molecular mechanisms of action of Astaxanthin (ASX), a potent antioxidant carotenoid.[3] It is intended for researchers, scientists, and professionals in drug development.

Introduction to Astaxanthin (ASX)

Astaxanthin is a keto-carotenoid, a lipid-soluble pigment belonging to the xanthophyll family.[3][4] It is responsible for the characteristic red-orange color of many marine organisms, including salmon, krill, lobster, and microalgae.[4][5] The primary natural source for commercial production is the microalga Haematococcus pluvialis.[3]

Chemical Structure and Properties: Astaxanthin's chemical formula is C40H52O4.[4] Its unique molecular structure, characterized by two hydroxyl and two carbonyl groups on each ionone ring and a long polyene chain of conjugated double bonds, is responsible for its potent antioxidant activity.[6][7] This structure allows it to quench singlet oxygen and scavenge free radicals effectively.[5][6]

Stereoisomers: Astaxanthin has two chiral centers at the 3 and 3' positions, leading to three stereoisomers: (3S, 3'S), (3R, 3'R), and (3R, 3'S; meso).[1] The (3S, 3'S) isomer is predominantly synthesized by Haematococcus pluvialis, while the yeast Xanthophyllomyces dendrorhous produces the (3R, 3'R) isomer.[1] Synthetic astaxanthin is a mixture of all three stereoisomers.[2]

Core Mechanism of Action: Potent Antioxidant and Anti-inflammatory Activity

Astaxanthin's primary mechanism of action is its powerful antioxidant capacity, which is significantly higher than that of other carotenoids like β-carotene and vitamins C and E.[3][8]

Antioxidant Mechanisms:

-

Quenching of Singlet Oxygen: The polyene chain in astaxanthin's structure is highly effective at quenching singlet oxygen.[6]

-

Scavenging of Free Radicals: The ionone rings can eliminate high-energy electrons from free radicals, thus neutralizing them.[6]

-

Inhibition of Lipid Peroxidation: Astaxanthin protects cell membranes from oxidative damage by inhibiting lipid peroxidation.[1]

Anti-inflammatory Mechanisms: Astaxanthin exerts anti-inflammatory effects by suppressing the activation of key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] This is achieved, in part, through the modulation of the NF-κB signaling pathway.[9][10]

Modulation of Key Signaling Pathways

Astaxanthin's pleiotropic effects are a result of its ability to modulate multiple intracellular signaling pathways that are critical in the pathogenesis of various diseases.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is often implicated in cancer. Astaxanthin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[6][11] This inhibition can lead to a reduction in cancer cell invasion and migration by decreasing the expression of matrix metalloproteinases (MMPs), such as MMP-7 and MMP-10.[6]

NF-κB Signaling Pathway

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses.[6] Astaxanthin can suppress the activation of NF-κB.[5][9] It has been demonstrated to inhibit the degradation of IκBα, which is an inhibitor of NF-κB.[6] By preventing IκBα degradation, astaxanthin keeps NF-κB in an inactive state in the cytoplasm, thereby reducing the expression of pro-inflammatory genes.[6]

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant responsive element (ARE) pathway is a primary endogenous mechanism for cellular defense against oxidative stress.[7] Astaxanthin has been shown to activate the Nrf2-ARE pathway.[7] This activation leads to the translocation of Nrf2 to the nucleus and subsequent upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase (NQO1).[7] These enzymes help to reduce reactive oxygen species (ROS) and protect cells from oxidative damage.[7]

Mitogen-Activated Protein Kinase (MAPK) Pathways

Astaxanthin also modulates the activity of MAPK pathways, including ERK1/2, p38, and JNK.[6][9] The specific effect of astaxanthin on these pathways can be context-dependent, either inhibiting or activating them to mediate its various biological effects. For example, in some cancer models, astaxanthin inhibits ERK1/2 and p38 phosphorylation.[6] In neuroprotection, it has been shown to induce the expression of antioxidant enzymes via the ERK1/2 pathway.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of astaxanthin.

Table 1: In Vitro Efficacy of Astaxanthin

| Cell Line | Condition | Astaxanthin Concentration | Observed Effect | Reference |

| AGS (gastric epithelial) | H. pylori infection | 10-50 µM | Dose-dependent suppression of wound closure (migration) | [6] |

| AGS (gastric epithelial) | H. pylori infection | 10-50 µM | Inhibition of MMP-7 and MMP-10 expression | [6] |

| 661W (retinal photoreceptor) | High Glucose (30 mM) | 1, 5, 10, 20, 50 µM | Protection from apoptosis | [7] |

| 661W (retinal photoreceptor) | High Glucose (30 mM) | 10, 20 µM | Upregulation of HO-1 and NQO1 mRNA and protein | [7] |

| SH-SY5Y (neuroblastoma) | Acetaldehyde-induced cytotoxicity | Not specified | Modulation of Akt/CREB and p38MAPK/ERK signaling | [7] |

| MCF-7 (breast cancer) | Pro-oxidant activity | 20 µM | 53.3% increase in ROS | [3] |

Table 2: In Vivo Efficacy of Astaxanthin

| Animal Model | Condition | Astaxanthin Dosage | Observed Effect | Reference |

| Rats | Spinal Cord Injury | 35-75 mg/kg | Increased Basso, Beattie, and Bresnahan (BBB) score from day 7 to day 28 | [12] |

| Rats | Ethanol-induced gastric ulcer | Not specified | 80% anti-lipid peroxidation activity | [1] |

| Mice | H. pylori infection | Not specified | Reduced gastric inflammation and bacterial load | [13] |

| Diabetic Rats | Diabetes | Not specified | Improved glucose and serum insulin levels | [1] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and H. pylori Infection for MMP Expression Analysis[6]

-

Cell Line: Human gastric adenocarcinoma (AGS) cells.

-

Culture Conditions: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

H. pylori Culture: Helicobacter pylori (ATCC 43504) is grown on Brucella agar plates with 10% sheep blood for 3 days at 37°C under microaerophilic conditions.

-

Treatment Protocol:

-

AGS cells are seeded and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of astaxanthin (e.g., 10, 25, 50 µM) for 3 hours.

-

Following pre-treatment, cells are infected with H. pylori at a multiplicity of infection (MOI) of 100:1 for 24 hours.

-

-

Analysis:

-

RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA expression levels of MMP-7 and MMP-10.

-

Western Blotting: Cell lysates are collected, and Western blotting is performed to determine the protein levels of MMP-7 and MMP-10.

-

Wound-Healing Assay for Cell Migration[6]

-

Cell Seeding: AGS cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then treated with different concentrations of astaxanthin in the presence or absence of H. pylori.

-

Imaging: Images of the wound are captured at 0 hours and 24 hours post-scratch using a microscope.

-

Analysis: The rate of wound closure is measured and expressed as a percentage of the initial wound area to quantify cell migration.

Western Blotting for Protein Expression Analysis[7]

-

Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., HO-1, NQO1, p-Akt, Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH.

References

- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin - Wikipedia [en.wikipedia.org]

- 3. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome Analysis of the Inhibitory Effect of Astaxanthin on Helicobacter pylori-Induced Gastric Carcinoma Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Astaxanthin Protects Retinal Photoreceptor Cells against High Glucose-Induced Oxidative Stress by Induction of Antioxidant Enzymes via the PI3K/Akt/Nrf2 Pathway [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of Astaxanthin as a Potential Neurotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Astaxanthin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

aStAx-35R chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of astaxanthin, a keto-carotenoid of significant interest to researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

Astaxanthin (3,3′-dihydroxy-β,β-carotene-4,4′-dione) is a lipid-soluble pigment belonging to the xanthophyll class of carotenoids.[1] Its molecular structure is characterized by a long polyene chain of conjugated double bonds, responsible for its red-orange color and potent antioxidant properties, and terminal β-ionone rings.[2][3] The presence of hydroxyl (-OH) and ketone (=O) groups on each ionone ring imparts both hydrophilic and lipophilic characteristics to the molecule.[1][2]

Astaxanthin possesses two chiral centers at the 3 and 3′ positions of the ionone rings, leading to the existence of three stereoisomers:

-

(3S,3'S)-astaxanthin

-

(3R,3'R)-astaxanthin

-

(3R,3'S)-astaxanthin (meso)

The geometric configuration of the polyene chain can also lead to cis/trans isomerism, although the all-trans configuration is the most common and stable form found in nature.[4] The specific stereoisomer can influence the biological activity of the molecule.[5] For instance, astaxanthin sourced from the microalga Haematococcus pluvialis is primarily the (3S,3'S) stereoisomer, which is noted for its high bioactivity.[5] Synthetic astaxanthin, in contrast, is typically a racemic mixture of all three stereoisomers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of astaxanthin is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H52O4 | [2][6] |

| Molar Mass | 596.84 g/mol | [2] |

| Appearance | Red powder | [7] |

| Solubility | Lipid-soluble | [1] |

| IUPAC Name | (3S,3′S)-3,3′-Dihydroxy-β,β-carotene-4,4′-dione | [1] |

| CAS Number | 472-61-7 (for all-trans-astaxanthin) | [1] |

Biological Activities and Signaling Pathways

Astaxanthin is renowned for its powerful antioxidant activity, which is significantly higher than that of other carotenoids like β-carotene and lutein, and even α-tocopherol.[8] Its unique molecular structure allows it to span cellular membranes, scavenging free radicals both within and on the surface of the membrane.[4][9]

Beyond its antioxidant capacity, astaxanthin exhibits a range of other biological effects, including anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective activities.[8][9][10] These effects are mediated through the modulation of various cellular signaling pathways.

One key pathway influenced by astaxanthin is the PI3K/AKT/mTOR signaling pathway . In the context of Helicobacter pylori-infected gastric epithelial cells, astaxanthin has been shown to suppress the expression of matrix metalloproteinases (MMPs) by inhibiting the activation of PI3K, AKT, and mTOR.[11] This, in turn, can reduce tumor invasion and cancer progression.[11]

Astaxanthin's anti-inflammatory effects are also linked to its ability to reduce the production of inflammatory markers such as tumor necrosis factor-alpha (TNF-α).[12]

Experimental Protocols

Detailed experimental protocols for studying astaxanthin are extensive and varied. Below is a generalized workflow for investigating the effects of astaxanthin on a specific signaling pathway in a cell culture model.

References

- 1. Astaxanthin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Astaxanthin, (R,R)- | C40H52O4 | CID 12358421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Astaxanthin:Biological activities and benefits and Dangers_Chemicalbook [chemicalbook.com]

- 9. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety Assessment of 3S, 3’S Astaxanthin Derived from Metabolically Engineered K. marxianus [mdpi.com]

- 11. Astaxanthin Inhibits Matrix Metalloproteinase Expression by Suppressing PI3K/AKT/mTOR Activation in Helicobacter pylori-Infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cardaxpharma.com [cardaxpharma.com]

The Core Biological Targets and Signaling Pathways of Astaxanthin (aStAx-35R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin (aStAx-35R), a xanthophyll carotenoid, has garnered significant attention in the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] Extensive research has revealed its potential as a therapeutic agent in a variety of diseases, including cancer.[3][4][5][6] This technical guide provides an in-depth overview of the core biological targets and signaling pathways modulated by astaxanthin, with a focus on its anticancer mechanisms. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data: In Vitro Efficacy of Astaxanthin

Astaxanthin has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a comparative look at its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CBRH-7919 | Rat Hepatocellular Carcinoma | 39 | [7] |

| K562 | Human Chronic Myelogenous Leukemia | <10 | [7] |

| HCT-116 | Human Colon Carcinoma | Not specified | [7] |

| HT-29 | Human Colon Carcinoma | Not specified | [7] |

| LS-174 | Human Colon Carcinoma | Not specified | [7] |

| WiDr | Human Colon Carcinoma | Not specified | [7] |

| SW480 | Human Colon Carcinoma | Not specified | [7] |

| LS-180 | Human Colon Carcinoma | Not specified | [7] |

| AGS | Human Gastric Adenocarcinoma | Not specified | [7] |

| MCF-7 | Human Breast Adenocarcinoma | 33,000 | [7] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 84 | [7] |

| MDA-MB-468 | Human Breast Adenocarcinoma | Not specified | [7] |

| LM3 | Human Hepatocellular Carcinoma | Not specified | [7][8] |

| SMMC-7721 | Human Hepatocellular Carcinoma | Not specified | [7][8] |

| HepG2 | Human Hepatocellular Carcinoma | Not specified | [7] |

| H22 | Mouse Hepatoma | Not specified | [7] |

| A549 | Human Lung Carcinoma | Not specified | [7] |

| A375 | Human Malignant Melanoma | Not specified | [7] |

| A2058 | Human Malignant Melanoma | Not specified | [7] |

| SKOV3 | Human Ovarian Cancer | Not specified | [7] |

| TE-1 | Human Esophageal Cancer | >13 | [7] |

| TE-4 | Human Esophageal Cancer | 42-84 | [7] |

| SCC131 | Rat Oral Squamous Carcinoma | Not specified | [7] |

| SCC4 | Human Oral Squamous Carcinoma | Not specified | [7] |

| DU145 | Human Prostate Carcinoma | Not specified | [9] |

Core Signaling Pathways Modulated by Astaxanthin

Astaxanthin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in cancer. These pathways are central to cell proliferation, survival, inflammation, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[10][11] In many cancers, this pathway is constitutively active, promoting tumorigenesis. Astaxanthin has been shown to inhibit the PI3K/Akt/mTOR pathway.[12][13] By doing so, it can suppress the proliferation of cancer cells and induce apoptosis.[3][8][10] The inhibitory effect of astaxanthin on this pathway is a key mechanism of its anti-cancer activity.[11][12][13]

Caption: Astaxanthin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10] The role of these kinases in cancer is complex and can be context-dependent. Astaxanthin has been shown to modulate the MAPK pathway, often by inhibiting ERK activation, which can lead to decreased cancer cell proliferation.[14]

Caption: Astaxanthin modulates the MAPK signaling pathway.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the immune and inflammatory responses.[8] In cancer, constitutive NF-κB activation promotes cell survival, proliferation, and metastasis.[15] Astaxanthin has been demonstrated to inhibit the NF-κB signaling pathway.[8][12][13][15][16] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.[8] This inhibition of NF-κB is a key aspect of astaxanthin's anti-inflammatory and anti-cancer effects.[8][12][13][15][16]

Caption: Astaxanthin inhibits the NF-κB signaling pathway.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers.[9][17][18] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, and angiogenesis.[18] Astaxanthin has been shown to inhibit the activation of STAT3, often by downregulating the phosphorylation of STAT3.[9][17][18] This inhibitory effect on the STAT3 pathway contributes significantly to the anti-tumor properties of astaxanthin.[9][12][13][17][18]

Caption: Astaxanthin inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the effects of astaxanthin on cancer cells. For specific details such as antibody concentrations, incubation times, and primer sequences, it is recommended to consult the original research articles cited.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of astaxanthin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Generalized Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of astaxanthin (and a vehicle control) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect and quantify specific proteins and their phosphorylation status in cell lysates, providing insights into the activation of signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.

-

Generalized Protocol:

-

Treat cancer cells with astaxanthin for the desired time.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, p-STAT3, total STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of specific genes, providing information on how astaxanthin affects gene expression.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine using gene-specific primers. The amount of amplified product is quantified in real-time.

-

Generalized Protocol:

-

Treat cancer cells with astaxanthin.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if astaxanthin induces cell cycle arrest.

-

Principle: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.

-

Generalized Protocol:

-

Treat cancer cells with astaxanthin for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Conclusion

Astaxanthin (this compound) is a promising natural compound with multifaceted anti-cancer properties. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR, MAPK, NF-κB, and STAT3 pathways, underscores its therapeutic potential. The quantitative data on its efficacy in various cancer cell lines, coupled with an understanding of its molecular mechanisms, provides a solid foundation for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the full potential of astaxanthin in the fight against cancer.

References

- 1. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin: A mechanistic review on its biological activities and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Astaxanthin in cancer therapy and prevention (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astaxanthin and Cancer: A Comprehensive Review of Research | International Journal of New Findings in Health and Educational Sciences (IJHES) [ijhespub.org]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Multiple Mechanisms of Anti-Cancer Effects Exerted by Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Astaxanthin inhibits hallmarks of cancer by targeting the PI3K/NF-κΒ/STAT3 signalling axis in oral squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Astaxanthin enhances erlotinib-induced cytotoxicity by p38 MAPK mediated xeroderma pigmentosum complementation group C (XPC) down-regulation in human lung cancer cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 15. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. Astaxanthin Inhibits JAK/STAT-3 Signaling to Abrogate Cell Proliferation, Invasion and Angiogenesis in a Hamster Model of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Stability and Solubility of Astaxanthin (aStAx-35R)

Disclaimer: The term "aStAx-35R" is not found in the reviewed scientific literature. It is presumed to be a specific designation for a stereoisomer of Astaxanthin, potentially (3R,3'R)-Astaxanthin. This guide focuses on the well-documented in vitro properties of Astaxanthin.

Astaxanthin is a potent, lipid-soluble antioxidant belonging to the xanthophyll class of carotenoids.[1] Its unique molecular structure, featuring conjugated double bonds and polar terminal rings, allows it to effectively neutralize free radicals and protect cellular membranes from oxidative damage.[2][3] This document provides a comprehensive overview of the in vitro stability and solubility of Astaxanthin, presenting key data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

In Vitro Solubility of Astaxanthin

Astaxanthin is a lipophilic compound, exhibiting poor solubility in aqueous solutions but high solubility in various organic solvents and oils.[4][5] This characteristic is crucial for its formulation and delivery in therapeutic and nutraceutical applications.

Table 1: Solubility of Astaxanthin in Various Solvents at Room Temperature (25°C)

| Solvent | Solubility | Reference |

| Water | Practically insoluble (8 x 10⁻¹⁰ µg/mL) | [6] |

| Chloroform | ~6 mg/mL | [7] |

| Acetone | Highly soluble | [8][9] |

| Acetic Acid | Highly soluble | [8][9] |

| Dimethylformamide (DMF) | ~0.5 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | ~0.13 mg/mL | [7] |

| Ethanol | ~0.09 mg/mL | [7] |

| Oleic Acid | High | [10] |

| Propylene Glycol | High | [10] |

Experimental Protocol: Determination of Astaxanthin Solubility

A common method for determining the solubility of Astaxanthin involves preparing saturated solutions in various solvents, followed by quantification using UV-Vis spectrophotometry.

-

Preparation of Saturated Solutions: An excess amount of Astaxanthin is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached. The containers are protected from light to prevent degradation.

-

Separation of Undissolved Solute: The saturated solution is centrifuged or filtered to remove any undissolved Astaxanthin particles.

-

Quantification: The concentration of Astaxanthin in the clear supernatant is determined by measuring its absorbance at its maximum absorption wavelength (λmax), typically around 474-480 nm in organic solvents.[4][7]

-

Calculation: The solubility is calculated using a standard curve prepared from known concentrations of Astaxanthin in the same solvent.

In Vitro Stability of Astaxanthin

The stability of Astaxanthin is a critical factor for its application, as degradation can lead to a loss of its biological activity. Its stability is significantly influenced by environmental factors such as temperature, pH, light, and the presence of oxygen.[11][12]

Table 2: Effect of Temperature on Astaxanthin Stability

| Temperature | Conditions | Retention/Degradation | Reference |

| 4°C | Emulsion, 14 days | ~92% retention | [12] |

| 4°C | In the dark | 19.59% degradation after 5 days | [13] |

| 25°C | Emulsion, 14 days | ~86% retention | [12] |

| 40°C | Nanoemulsion, 4 weeks | ~90.41% retention | [14] |

| 55°C | Emulsion, 14 days | ~80% retention | [12] |

| 70°C | In edible oils | 84-90% retention | [4] |

| 70°C | Extract, 6 hours | ~30% residual rate | [5] |

| 100°C | 5 seconds of heating | >90% degradation | [15] |

| 120-150°C | In edible oils | Reduced content | [4] |

Table 3: Effect of pH on Astaxanthin Stability

| pH | Conditions | Stability | Reference |

| 2 | Acidic | 10-20 times higher solubility, but very unstable | [8][15] |

| 3 | Acidic | Rapid degradation | [15] |

| 4 | Mildly Acidic | High stability | [4] |

| 4-7.2 | - | Stable range | [16] |

| >4 | - | Instability increases | [17] |

Table 4: Effect of Light and Oxygen on Astaxanthin Stability

| Condition | Observation | Reference |

| UV Irradiation | Very unstable, especially in acidic conditions | [8][9] |

| Light Exposure | Significant degradation; photodegradation has a more significant effect than temperature | [13] |

| Oxygen-free (Nitrogen) | Significantly reduced degradation rate | [18] |

| Presence of Oxygen | Unstable | [8][9] |

Experimental Protocol: Evaluation of Astaxanthin Stability

Stability studies typically involve subjecting Astaxanthin solutions or formulations to controlled environmental conditions and monitoring its concentration over time using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Sample Preparation: Astaxanthin is dissolved in a suitable solvent or prepared as a specific formulation (e.g., emulsion, nanodispersion).

-

Incubation: Samples are stored under controlled conditions of temperature, pH, light exposure, and atmosphere (e.g., air vs. nitrogen).

-

Time-Point Analysis: Aliquots are taken at regular intervals over the duration of the study.

-

Quantification: The concentration of the remaining Astaxanthin is measured. HPLC is often preferred as it can separate Astaxanthin from its degradation products, providing a more accurate assessment of stability. A typical HPLC analysis involves:

-

Data Analysis: The degradation of Astaxanthin often follows first-order kinetics. The degradation rate constant (k) and half-life (t½) are calculated to quantify its stability under the tested conditions.[18][19]

Strategies for Enhancing In Vitro Stability and Solubility

Given Astaxanthin's inherent instability and poor water solubility, various formulation strategies are employed to improve these properties for practical applications.

-

Encapsulation: Microencapsulation and nanoencapsulation using materials like β-cyclodextrin, chitosan, or polymeric nanospheres can protect Astaxanthin from degradation and enhance its water solubility.[4][9] Encapsulation in nanostructured lipid carriers (NLCs) has been shown to improve stability and provide a sustained release profile.[20]

-

Emulsion-Based Delivery Systems: Formulating Astaxanthin in oil-in-water emulsions can improve its stability, particularly when stored at low temperatures.[12] The use of suitable emulsifiers is crucial for the physical and chemical stability of these emulsions.

-

Esterification: Natural Astaxanthin often exists in an esterified form, which is more stable than the free form.[1][21]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Astaxanthin Stability Assessment

Antioxidant and Anti-inflammatory Signaling Pathways of Astaxanthin

Astaxanthin exerts its biological effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation. Two of the most important are the Nrf2-ARE and NF-κB pathways.[22][23]

References

- 1. phcogrev.com [phcogrev.com]

- 2. What is the mechanism of Astaxanthin? [synapse.patsnap.com]

- 3. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Astaxanthin Stability Latest Research [greenspringnatural.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. [PDF] Solubility and Storage Stability of Astaxanthin | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Physicochemical Properties and Cellular Uptake of Astaxanthin-Loaded Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Solubility and Storage Stability of Astaxanthin -KSBB Journal | Korea Science [koreascience.kr]

- 16. sophixnatural.com [sophixnatural.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Thermal stability and oral absorbability of astaxanthin esters from Haematococcus pluvialis in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Astaxanthin: A Comprehensive Technical Guide

Introduction

Astaxanthin (ASX), a xanthophyll carotenoid with the chemical formula C40H52O4, is a lipid-soluble pigment responsible for the characteristic red-orange color of many marine organisms.[1][2][3] Initially isolated from lobster in 1938, its potent antioxidant and anti-inflammatory properties have since led to extensive research into its therapeutic potential for a wide range of health conditions.[4] This technical guide provides an in-depth overview of the discovery, development, and mechanistic understanding of Astaxanthin, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The scientific journey of Astaxanthin began in the early 20th century, shortly after the initial discovery of carotenoids.[1] While carotenoids were first extracted from various natural sources in the early 1800s, the specific isolation of Astaxanthin from lobster was achieved by Kuhn in 1938.[4] Early research, predominantly conducted in Japan from the 1970s through the 1990s, focused on its role in fisheries.[1]

A pivotal moment in Astaxanthin research occurred in 1991 when Miki et al. discovered its remarkably potent antioxidant activity, demonstrating a singlet oxygen quenching ability over 100 times greater than that of α-tocopherol (vitamin E) and superior free radical scavenging capabilities compared to other carotenoids like β-carotene and zeaxanthin.[1] This discovery catalyzed a shift in research focus towards its applications in human health and medicine.[1]

The 1990s also saw significant advancements in the production of Astaxanthin. In 1993, a marine bacterium capable of producing Astaxanthin was discovered, and by 1995, the genes responsible for its biosynthesis were isolated and characterized.[1] This breakthrough paved the way for the commercial production of natural Astaxanthin, primarily from the microalga Haematococcus pluvialis, which is known to accumulate the highest levels of this carotenoid in nature.[4] The first human nutritional supplement containing natural Astaxanthin was launched in 1995.[5]

Synthetic Astaxanthin was first described in 1975, and today, it is a major source for aquaculture, particularly for imparting color to farm-raised salmon.[6] However, natural Astaxanthin, primarily the 3S,3'S stereoisomer derived from algae, is recommended for human consumption due to extensive safety and efficacy data from clinical trials.[7]

Mechanism of Action

Astaxanthin's therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory properties. Its unique molecular structure, with polar ionone rings at both ends and a long polyunsaturated chain, allows it to be inserted into the cell membrane, providing protection against oxidative damage.[4]

2.1 Antioxidant Activity

Astaxanthin's antioxidant mechanism involves several actions:

-

Singlet Oxygen Quenching: It effectively neutralizes singlet oxygen, a highly reactive form of oxygen.

-

Free Radical Scavenging: It can donate electrons to neutralize free radicals, thus preventing chain reactions of lipid peroxidation.[3]

-

Membrane Protection: Its orientation within the cell membrane protects both the hydrophilic and hydrophobic regions from oxidative stress.[4]

2.2 Anti-inflammatory Activity

Astaxanthin exerts its anti-inflammatory effects by modulating key signaling pathways:

-

NF-κB Pathway Inhibition: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9]

-

MAPK Pathway Inhibition: Astaxanthin can inhibit Mitogen-Activated Protein Kinases (MAPKs), which in turn can indirectly inhibit NF-κB activation and the production of pro-inflammatory mediators.[9]

-

NRF2 Pathway Activation: It can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to reduce oxidative stress and inflammation.[9]

.dot digraph "Astaxanthin Signaling Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes ASX [label="Astaxanthin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NRF2 [label="NRF2", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ASX -> ROS [label="Scavenges", dir=forward, color="#5F6368"]; ROS -> Oxidative_Stress [dir=forward, color="#5F6368"]; ASX -> MAPK [label="Inhibits", dir=forward, color="#EA4335", arrowhead=tee]; MAPK -> NFkB [label="Activates", dir=forward, color="#5F6368"]; ASX -> NFkB [label="Inhibits", dir=forward, color="#EA4335", arrowhead=tee]; NFkB -> ProInflammatory_Cytokines [label="Induces", dir=forward, color="#5F6368"]; ProInflammatory_Cytokines -> Inflammation [dir=forward, color="#5F6368"]; ASX -> NRF2 [label="Activates", dir=forward, color="#34A853"]; NRF2 -> HO1 [label="Induces", dir=forward, color="#5F6368"]; HO1 -> Oxidative_Stress [label="Reduces", dir=forward, color="#34A853", arrowhead=tee]; HO1 -> Inflammation [label="Reduces", dir=forward, color="#34A853", arrowhead=tee]; } .dot Caption: Key signaling pathways modulated by Astaxanthin.

Preclinical and Clinical Development

Numerous preclinical and clinical studies have investigated the therapeutic potential of Astaxanthin across various disease models and human conditions.

3.1 Preclinical Studies

In vivo animal studies have demonstrated the efficacy of Astaxanthin in models of:

-

Spinal Cord Injury: Astaxanthin has been shown to promote locomotor function recovery and attenuate tissue damage in rats following spinal cord injury.[10]

-

Skin Photoaging: Dietary supplementation with Astaxanthin has been found to lower wrinkle formation and maintain epidermal barrier function in mice exposed to UVA radiation.[4]

-

Neuroprotection: Studies have indicated that Astaxanthin can reduce oxidative stress and cell death in models of brain injury.[8]

Table 1: Summary of Key Preclinical Studies on Astaxanthin

| Study Focus | Animal Model | Astaxanthin Dosage | Key Findings | Reference |

| Spinal Cord Injury | Wistar rats | 0.005 mg/kg i.t. | Improved locomotor function, reduced tissue damage | [10] |

| Skin Photoaging | HR-1 hairless mice | Dietary supplementation | Decreased wrinkle formation, maintained epidermal barrier | [4] |

| Neuroprotection | Mice | N/A | Reduced oxidative stress and cell death in hippocampal cells | [8] |

3.2 Clinical Trials

Human clinical trials have explored the effects of Astaxanthin on various health outcomes, including skin health, cardiovascular health, and exercise performance.

-

Skin Health: A systematic review and meta-analysis of randomized controlled trials found that oral Astaxanthin supplementation significantly restored moisture content and improved elasticity in human skin.[4]

-

Cardiovascular Health: A randomized, double-blind, placebo-controlled clinical trial in patients with coronary artery disease showed that 12 mg/day of Astaxanthin for 8 weeks significantly reduced total cholesterol and LDL-C levels.[11]

-

Exercise Performance: A study on physically active male college students demonstrated that short-term Astaxanthin supplementation (28 mg/day for 4 days) enhanced endurance performance and attenuated exercise-induced muscle damage and lipid peroxidation.[12]

Table 2: Summary of Selected Human Clinical Trials on Astaxanthin

| Study Focus | Study Design | Number of Participants | Astaxanthin Dosage | Duration | Key Findings | Reference |

| Skin Aging | Systematic Review & Meta-Analysis | 8 RCTs | Varied | Varied | Improved moisture and elasticity | [4] |

| Coronary Artery Disease | Randomized, Double-Blind, Placebo-Controlled | 50 | 12 mg/day | 8 weeks | Reduced total cholesterol and LDL-C | [11] |

| Exercise Performance | Randomized Crossover | 10 | 28 mg/day | 4 days | Enhanced endurance, reduced muscle damage | [12] |

Experimental Protocols

4.1 Evaluation of Anti-fatigue Properties of Astaxanthin

-

Study Design: A randomized, crossover study with ten healthy, physically active male college students.

-

Intervention: Participants orally consumed either a placebo or Astaxanthin (28 mg/d) for four days.

-

Protocol: On day 4, participants performed an exhaustive cycling challenge at 75% V̇O2max, and the time to exhaustion was recorded. Blood and gaseous samples were collected before, during, and immediately after cycling.

-

Outcome Measures: Changes in muscle damage, inflammation, oxidative stress, and substrate utilization were determined from the collected samples.[12]

.dot digraph "Anti-fatigue_Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Recruitment [label="Recruit 10 healthy, active\nmale college students", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomized Crossover", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Group A:\nAstaxanthin (28 mg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupB [label="Group B:\nPlacebo", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supplementation [label="4-day Supplementation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycling [label="Exhaustive Cycling Challenge\n(Day 4 at 75% V̇O2max)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sampling [label="Blood & Gaseous\nSample Collection\n(Pre, During, Post-Cycling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Muscle Damage,\nInflammation, Oxidative Stress,\nand Substrate Utilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Washout [label="Washout Period", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Crossover [label="Crossover to Opposite\nIntervention", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Recruitment -> Randomization [color="#5F6368"]; Randomization -> GroupA [color="#5F6368"]; Randomization -> GroupB [color="#5F6368"]; GroupA -> Supplementation [color="#5F6368"]; GroupB -> Supplementation [color="#5F6368"]; Supplementation -> Cycling [color="#5F6368"]; Cycling -> Sampling [color="#5F6368"]; Sampling -> Analysis [color="#5F6368"]; Analysis -> Washout [color="#5F6368"]; Washout -> Crossover [color="#5F6368"]; Crossover -> GroupA [label="Group B participants", color="#5F6368"]; Crossover -> GroupB [label="Group A participants", color="#5F6368"]; } .dot Caption: Experimental workflow for evaluating the anti-fatigue properties of Astaxanthin.

4.2 Assessment of Astaxanthin on Cardiometabolic Risk Factors in CAD Patients

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participants: 50 patients with coronary artery disease (CAD), aged 40-65 years, with angiographic evidence of ≥50% stenosis in at least one major coronary artery and a BMI between 25 and 35 kg/m ².

-

Intervention: Participants were randomly allocated to receive either Astaxanthin supplements (12 mg/day) or a placebo for 8 weeks.

-

Outcome Measures: Lipid profile, glycemic parameters, anthropometric indices, body composition, Sirtuin1, and TNF-α levels were measured at baseline and after 8 weeks.[11]

Conclusion

Astaxanthin has evolved from a simple natural pigment to a promising therapeutic agent with a broad spectrum of biological activities. Its well-documented antioxidant and anti-inflammatory properties, supported by a growing body of preclinical and clinical evidence, highlight its potential in the prevention and management of various chronic diseases. Further research, particularly large-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and to establish standardized dosing regimens for different clinical applications. The continued exploration of its mechanisms of action will undoubtedly open new avenues for its use in human health.

References

- 1. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Astaxanthin as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review and Meta-Analysis on the Effects of Astaxanthin on Human Skin Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History - AstaReal [astareal.se]

- 6. Astaxanthin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Astaxanthin as a Potential Neurotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Astaxanthin promotes locomotor function recovery and attenuates tissue damage in rats following spinal cord injury: a systematic review and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of Astaxanthin supplementation on selected metabolic parameters, anthropometric indices, Sirtuin1 and TNF-α levels in patients with coronary artery disease: A randomized, double-blind, placebo-controlled clinical trial [frontiersin.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Therapeutic Potential of Astaxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Astaxanthin, a xanthophyll carotenoid with significant therapeutic promise. Initially misidentified in the query as "aStAx-35R," our investigation clarifies the subject is Astaxanthin, a compound of considerable interest in the scientific community, particularly for its neuroprotective and anti-inflammatory properties. This document synthesizes key technical data, outlines detailed experimental protocols for its study, and visualizes its complex molecular interactions.

Core Molecular and Physical Properties

Astaxanthin is a lipid-soluble pigment responsible for the red-orange coloration of various marine organisms. Its unique molecular structure, featuring conjugated double bonds and hydroxyl and keto groups on each end, underpins its potent antioxidant capabilities.

| Property | Value | Citations |

| Molecular Formula | C₄₀H₅₂O₄ | [1][2][3][4] |

| Molecular Weight | 596.84 g/mol | [1][2][3][4][5] |

| CAS Number | 472-61-7 | [1][4] |

| Appearance | Red-orange crystalline powder | [2] |

| Solubility | Lipid-soluble; Insoluble in water | [1][2] |

Neuroprotective and Anti-inflammatory Mechanisms

Astaxanthin has demonstrated significant efficacy in mitigating cellular stress and inflammation, positioning it as a strong candidate for therapeutic development in neurodegenerative and inflammatory diseases. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Modulation of Key Signaling Pathways

Astaxanthin exerts its influence by interacting with a network of intracellular signaling pathways critical to cellular homeostasis, inflammation, and stress response.

-

NF-κB Pathway: Astaxanthin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a primary regulator of the inflammatory response. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Nrf2 Pathway: Astaxanthin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. By promoting Nrf2 translocation to the nucleus, it upregulates the expression of numerous antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, crucial for cell survival and proliferation, is positively modulated by Astaxanthin. Activation of this pathway contributes to its anti-apoptotic effects.

-

MAPK Pathways: Astaxanthin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38. By selectively inhibiting pro-inflammatory MAPK signaling, it further contributes to its anti-inflammatory effects.

digraph "Astaxanthin_Signaling_Pathways" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes

ASTA [label="Astaxanthin", fillcolor="#FBBC05", fontcolor="#202124"];

ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"];

PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

Nrf2 [label="Nrf2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

MAPK [label="MAPK Pathways\n(JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Antioxidant [label="Antioxidant Enzyme\nExpression (HO-1, NQO1)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inflammation [label="Pro-inflammatory\nCytokine Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CellSurvival [label="Cell Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

ASTA -> ROS [label="Inhibits", color="#EA4335"];

ASTA -> PI3K_Akt [label="Activates", color="#34A853"];

ASTA -> Nrf2 [label="Activates", color="#34A853"];

ASTA -> MAPK [label="Inhibits", color="#EA4335"];

ASTA -> NFkB [label="Inhibits", color="#EA4335"];

PI3K_Akt -> CellSurvival [label="Promotes", color="#34A853"];

PI3K_Akt -> Apoptosis [label="Inhibits", color="#EA4335"];

Nrf2 -> Antioxidant [label="Induces", color="#34A853"];

MAPK -> NFkB [label="Activates", color="#34A853"];

NFkB -> Inflammation [label="Induces", color="#34A853"];

ROS -> MAPK [label="Activates", color="#34A853"];

ROS -> NFkB [label="Activates", color="#34A853"];

}

Fig. 2: Workflow for the MTT-based neuroprotection assay.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to analyze the effect of Astaxanthin on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, Nrf2, Akt).

-

Cell Treatment and Lysis: Treat cells as described in the MTT assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-NF-κB, anti-Nrf2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

This assay measures the effect of Astaxanthin on the kinetics of Aβ fibril formation.

-

Reagent Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ 1-42) and a stock solution of Thioflavin T (e.g., 2.5 mM in PBS).

-

Assay Setup: In a black 96-well plate, mix the Aβ peptide (final concentration e.g., 10 µM) with different concentrations of Astaxanthin.

-

ThT Addition: Add ThT to each well to a final concentration of 25 µM.

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 48 hours at 37°C.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The reduction in fluorescence in the presence of Astaxanthin indicates inhibition of Aβ aggregation.

Conclusion

Astaxanthin is a multifaceted natural compound with a robust scientific basis for its therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. Its ability to modulate critical signaling pathways and counteract amyloid-beta toxicity highlights its promise as a lead compound in drug development for a range of debilitating diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this remarkable molecule.

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. Astaxanthin Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 4. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pharmacology of Astaxanthin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin (3,3′-dihydroxy-β, β′-carotene-4,4′-dione) is a naturally occurring xanthophyll carotenoid that imparts a red-pink pigment to a variety of marine organisms, including microalgae, salmon, and crustaceans.[1][2] Unlike many other carotenoids, astaxanthin does not possess pro-Vitamin A activity in the human body.[1][3] Its unique molecular structure, featuring hydroxyl and keto groups on each ionone ring, underpins its potent antioxidant and anti-inflammatory properties, which are significantly greater than those of many other antioxidants like β-carotene and α-tocopherol.[1][4] This guide provides a comprehensive overview of the pharmacology of astaxanthin, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its biological effects.

Mechanism of Action

Astaxanthin's primary mechanism of action lies in its powerful antioxidant and anti-inflammatory capabilities. It effectively quenches singlet oxygen and scavenges free radicals to prevent lipid peroxidation and damage to cell membranes, proteins, and DNA.[1][5] Its unique molecular structure allows it to span the cell membrane, enabling it to neutralize radicals on both the inner and outer surfaces.[1]

Key Molecular Targets and Signaling Pathways:

-

NF-κB Signaling: Astaxanthin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] By doing so, it suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]

-

MAPK Pathway: Astaxanthin can inhibit mitogen-activated protein kinases (MAPKs), which in turn can indirectly inhibit NF-κB and the production of pro-inflammatory cytokines.

-

NRF2 Activation: It can activate the nuclear factor erythroid 2-related factor 2 (NRF2), leading to the increased synthesis of heme oxygenase-1 (HO-1). This results in a reduction of pro-inflammatory factors and an increase in anti-inflammatory cytokines.

-

JAK/STAT Pathway: Astaxanthin has been observed to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in inflammation and immune response.[6]

-

Mitochondrial Protection: Astaxanthin protects mitochondria from oxidative damage and can enhance mitochondrial activity by increasing oxygen consumption without a corresponding increase in reactive oxygen species (ROS) production.[6]

Pharmacokinetics

Absorption

Astaxanthin is a lipid-soluble compound, and its absorption is enhanced when co-administered with dietary fats.[1][6] After ingestion, it is mixed with bile acids to form micelles in the small intestine, which are then partially absorbed by intestinal mucosal cells.[1] Subsequently, astaxanthin is incorporated into chylomicrons and released into the lymphatic system before entering systemic circulation.[7]

Distribution, Metabolism, and Elimination

Once in the bloodstream, astaxanthin is transported by lipoproteins. Information regarding its specific volume of distribution and protein binding is not extensively detailed in the provided search results. The metabolism of astaxanthin is not fully elucidated, but it is known to undergo hepatic metabolism.[8] The elimination half-life of astaxanthin has been reported to be approximately 16 hours, following a one-compartment model with linear elimination.[7]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of astaxanthin from various studies.

Table 1: Pharmacokinetic Parameters of Astaxanthin in Humans

| Parameter | Value | Study Population | Dosage | Formulation | Source |

| Tmax (Time to Maximum Concentration) | 8.5 h | Healthy male volunteers | 8 mg (single dose) | Standard | [9] |

| 3.67 h | Healthy male volunteers | 8 mg (single dose) | Micellar | [9] | |

| Cmax (Maximum Concentration) | 3.86 µg/mL | Healthy male volunteers | 8 mg (single dose) | Standard | [9] |

| 7.21 µg/mL | Healthy male volunteers | 8 mg (single dose) | Micellar | [9] | |

| ~210-230 ng/mL | Humans | 12 mg/day or 50 mg single dose | Not specified | [10] | |

| t1/2 (Elimination Half-life) | 15.9 ± 5.3 h | Humans | Not specified | Not specified | [7] |

Table 2: Dose-Dependent Pharmacokinetics of Astaxanthin in Rats (Intravenous Administration)

| Dose | AUC (μg·min/mL) | CL (mL/min/kg) |

| 5 mg/kg | 39.4 ± 9.90 | Not specified |

| 10 mg/kg | Not specified | Not specified |

| 20 mg/kg | 61.0 ± 15.7 | Not specified |

| Source:[8] |

Table 3: First-Pass Extraction Ratios of Astaxanthin in Rats

| Parameter | Value |

| Hepatic First-Pass Extraction Ratio | ~0.490 |

| Gastrointestinal First-Pass Extraction Ratio | ~0.901 |

| Source:[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on astaxanthin.

Pharmacokinetic Study in Healthy Male Volunteers

-

Objective: To compare the pharmacokinetic parameters of a standard astaxanthin formulation with a novel micellar preparation.

-

Study Design: A single-dose, open-label, randomized, two-period, two-sequence crossover study.

-

Participants: 12 healthy male volunteers.

-

Intervention: Administration of a single 400 mg capsule (equivalent to 8 mg of astaxanthin) of either the test (micellar) or reference (standard) product with 240 mL of water. A washout period of one week separated the two phases.

-

Sampling: Blood samples were collected at 0, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 24, 48, and 72 hours post-administration.

-

Analytical Method: Plasma concentrations of astaxanthin were determined using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) system.

-

Pharmacokinetic Analysis: Plasma concentration-time profiles were constructed to determine Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2. Source:[9]

Evaluation of Anti-fatigue Properties

-

Objective: To investigate the effects of short-term astaxanthin supplementation on cycling performance and exercise-induced muscle damage.

-

Study Design: A randomized, placebo-controlled, crossover trial.

-

Participants: Ten young, healthy, physically active male college students.

-

Intervention: Participants consumed either astaxanthin (28 mg/day) or a placebo for four days.

-

Experimental Challenge: On day four, participants performed an exhaustive cycling challenge at 75% of their VO2max, and the time to exhaustion was recorded.

-

Sampling: Blood and gaseous samples were collected before, during, and immediately after the cycling challenge.

-

Analysis: Samples were analyzed for markers of muscle damage, inflammation, oxidative stress, and substrate utilization. Source:[11]

Clinical Trial in Patients with Coronary Artery Disease

-

Objective: To assess the effects of astaxanthin supplementation on cardiometabolic risk factors in patients with coronary artery disease (CAD).

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participants: 50 patients with CAD.

-

Intervention: Participants were randomly assigned to receive either astaxanthin supplements (12 mg/day) or a placebo for 8 weeks.

-

Measurements: Lipid profile, glycemic parameters, anthropometric indices, body composition, Sirtuin1, and TNF-α levels were measured at baseline and after 8 weeks. Source:[12]

Conclusion

Astaxanthin is a potent antioxidant and anti-inflammatory agent with a favorable pharmacokinetic profile. Its ability to modulate key signaling pathways, such as NF-κB and NRF2, highlights its therapeutic potential for a range of conditions associated with oxidative stress and inflammation. The provided data from preclinical and clinical studies offer a solid foundation for further research and development of astaxanthin-based therapeutics. The detailed experimental protocols serve as a valuable resource for scientists seeking to build upon the existing body of knowledge surrounding this promising natural compound.

References

- 1. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. newlifebio.eu [newlifebio.eu]

- 5. Astaxanthin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Molecular Mechanisms of Astaxanthin as a Potential Neurotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyanotech.com [cyanotech.com]

- 8. Pharmacokinetics and first-pass metabolism of astaxanthin in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbone.com [cellbone.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Frontiers | Effects of Astaxanthin supplementation on selected metabolic parameters, anthropometric indices, Sirtuin1 and TNF-α levels in patients with coronary artery disease: A randomized, double-blind, placebo-controlled clinical trial [frontiersin.org]

The Role of Astaxanthin in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. This technical guide provides an in-depth exploration of the xanthophyll carotenoid astaxanthin and its significant role in combating oxidative stress. While the specific designation "aStAx-35R" did not yield direct public data, the extensive body of research on astaxanthin, for which "aStAx" is a common abbreviation, strongly suggests a focus on this potent natural antioxidant. This document details the molecular mechanisms, key signaling pathways, and quantitative effects of astaxanthin on oxidative stress biomarkers, supported by data from human clinical trials and preclinical studies. Detailed experimental protocols for assessing antioxidant efficacy are also provided to facilitate further research and development in this promising field.

Introduction to Astaxanthin and Oxidative Stress

Astaxanthin is a red-orange carotenoid pigment produced by microalgae, such as Haematococcus pluvialis, and is found in various marine organisms like salmon, shrimp, and lobster.[1] Its unique molecular structure, featuring conjugated double bonds and polar ionone rings at each end, allows it to span cellular membranes, providing comprehensive protection against oxidative damage.[2][3] This structure confers a higher antioxidant activity compared to many other carotenoids.[1]

Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, diabetes, and inflammatory conditions.[4][5] Astaxanthin has demonstrated a remarkable capacity to neutralize free radicals and reduce oxidative stress, making it a compound of significant interest for therapeutic and nutraceutical applications.[2]

Molecular Mechanism of Action

Astaxanthin's primary role in combating oxidative stress lies in its potent antioxidant activity.[2] It effectively neutralizes free radicals by donating electrons, thereby preventing a cascade of cellular damage.[2] Its unique molecular structure enables it to quench singlet oxygen and scavenge radicals within both the inner and outer layers of the cell membrane.[5]

Beyond direct radical scavenging, astaxanthin exerts its effects through the modulation of key signaling pathways involved in the cellular antioxidant response and inflammation.

Key Signaling Pathways

2.1.1. Nrf2/Keap1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Astaxanthin has been shown to activate the Nrf2 pathway, leading to the increased expression of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[6][7][8] This upregulation of the endogenous antioxidant defense system provides robust protection against oxidative insults.

2.1.2. NF-κB Pathway Suppression

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, NF-κB is activated and promotes the expression of pro-inflammatory genes, including interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α).[9]

Astaxanthin has been demonstrated to suppress the activation of the NF-κB pathway.[6][10] By inhibiting NF-κB, astaxanthin reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation, which is closely linked to oxidative stress.

References

- 1. Astaxanthin inhibits oxidative stress and protects against mitochondrial dysfunction [casi.org]

- 2. What is the mechanism of Astaxanthin? [synapse.patsnap.com]

- 3. Systematic Review and Meta-Analysis on the Effects of Astaxanthin on Human Skin Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effect of Astaxanthin on Oxidative Stress-Induced Mitochondrial Dysfunction-A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]